molecular formula C15H11BrO B182549 4'-Bromochalcone CAS No. 2403-27-2

4'-Bromochalcone

Cat. No.: B182549
CAS No.: 2403-27-2
M. Wt: 287.15 g/mol
InChI Key: QMHDTKUBDZUMNH-IZZDOVSWSA-N
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Description

4’-Bromochalcone is an organic compound belonging to the chalcone family, characterized by the presence of a bromine atom at the para position of the phenyl ring. Chalcones are a group of compounds with a 1,3-diarylprop-2-en-1-one framework, known for their diverse biological activities and synthetic versatility. 4’-Bromochalcone is particularly notable for its applications in organic synthesis and potential therapeutic properties.

Mechanism of Action

Target of Action

4’-Bromochalcone is a type of chalcone, a class of compounds known for their diverse pharmacological activities Chalcones are known to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, oxidation, and cancer pathways .

Mode of Action

They can inhibit or activate enzymes, bind to receptors, and interfere with cellular signaling pathways

Biochemical Pathways

Chalcones, including 4’-Bromochalcone, are known to affect several biochemical pathways. They have been shown to possess antioxidant properties, which means they can neutralize reactive oxygen species that are often involved in inflammation and cancer . Additionally, chalcones can modulate a number of signaling molecules and cascades related to disease modification .

Pharmacokinetics

The chemical structure of 4’-bromochalcone suggests that it may be lipophilic, which could influence its absorption and distribution in the body

Result of Action

The result of 4’-Bromochalcone’s action would depend on its specific targets and mode of action. Given its antioxidant properties, it may help to reduce oxidative stress in cells, which could potentially protect against inflammation and cancer . .

Action Environment

The action of 4’-Bromochalcone, like other chalcones, can be influenced by various environmental factors. For example, the temperature and pH of the environment could affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or lipids, could potentially affect the compound’s absorption and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Bromochalcone can be synthesized through the aldol condensation reaction between 4-bromoacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction can be carried out under conventional heating or microwave irradiation. In the conventional method, the reaction mixture is stirred at room temperature, while in the microwave-assisted method, the reaction mixture is irradiated at a power of 140 watts . The product is then isolated by crystallization and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Industrial Production Methods: Industrial production of 4’-Bromochalcone typically involves large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis is gaining popularity due to its efficiency and reduced reaction time .

Chemical Reactions Analysis

4’-Bromochalcone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.

    Reduction: Reduction of 4’-Bromochalcone can yield the corresponding dihydrochalcone.

    Substitution: The bromine atom in 4’-Bromochalcone can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4’-Bromochalcone can be compared with other similar compounds such as 4-chlorochalcone and 4-methylchalcone. While all these compounds share the chalcone framework, the presence of different substituents on the phenyl ring imparts unique properties to each compound:

The uniqueness of 4’-Bromochalcone lies in its specific reactivity due to the bromine atom, which can participate in various substitution reactions and influence the compound’s biological activities.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHDTKUBDZUMNH-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030922
Record name 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2403-27-2, 22966-23-0
Record name 4'-Bromochalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Bromochalcone
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Record name 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromochalcone
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Synthesis routes and methods

Procedure details

By a procedure similar to that of example 1.59.1, starting from benzaldehyde and 4-bromoacetophenone, 1-(4-bromophenyl)-3-phenylprop-2-en-1-one was obtained as yellowish solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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